Cas no 89270-11-1 (methyl 5-ethyl-3-methyl-1H-pyrazole-4-carboxylate)

Methyl 5-ethyl-3-methyl-1H-pyrazole-4-carboxylate is a pyrazole-based ester compound with applications in pharmaceutical and agrochemical research. Its structure features a carboxylate group at the 4-position and ethyl/methyl substituents at the 5- and 3-positions, respectively, contributing to its reactivity and potential as an intermediate in heterocyclic synthesis. The compound is valued for its stability under standard conditions and its utility in constructing more complex pyrazole derivatives. Its ester functionality allows for further functionalization, making it a versatile building block in medicinal chemistry and crop protection agent development. Proper handling and storage are recommended to maintain purity and performance.
methyl 5-ethyl-3-methyl-1H-pyrazole-4-carboxylate structure
89270-11-1 structure
Product Name:methyl 5-ethyl-3-methyl-1H-pyrazole-4-carboxylate
CAS No:89270-11-1
MF:C8H12N2O2
MW:168.193081855774
CID:605888
PubChem ID:70522788
Update Time:2025-10-05

methyl 5-ethyl-3-methyl-1H-pyrazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-4-carboxylic acid, 3-ethyl-5-methyl-, methyl ester
    • methyl 3-ethyl-5-methyl-1H-pyrazole-4-carboxylate
    • SCHEMBL11133645
    • F2198-3746
    • AKOS026722924
    • AKOS026723039
    • methyl 5-ethyl-3-methyl-1H-pyrazole-4-carboxylate
    • CS-0080992
    • F2198-3889
    • DTXSID60742257
    • 89270-11-1
    • Inchi: 1S/C8H12N2O2/c1-4-6-7(8(11)12-3)5(2)9-10-6/h4H2,1-3H3,(H,9,10)
    • InChI Key: IIRLVHUEBJKLTL-UHFFFAOYSA-N
    • SMILES: O(C)C(C1=C(C)NN=C1CC)=O

Computed Properties

  • Exact Mass: 168.089877630g/mol
  • Monoisotopic Mass: 168.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 55Ų

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Additional information on methyl 5-ethyl-3-methyl-1H-pyrazole-4-carboxylate

Methyl 5-Ethyl-3-Methyl-1H-Pyrazole-4-Carboxylate (CAS No: 89270-11-1)

Methyl 5-Ethyl-3-Methyl-1H-Pyrazole-4-Carboxylate, also known by its CAS number 89270-11-1, is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and material science. This compound belongs to the class of pyrazole derivatives, which have been extensively studied due to their unique chemical properties and potential biological activities. The molecule consists of a pyrazole ring substituted with an ethyl group at position 5, a methyl group at position 3, and a methyl ester group at position 4. These substituents contribute to the compound's stability, reactivity, and functional versatility.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of methyl 5-ethyl-3-methyl-1H-pyrazole-4-carboxylate through various routes. One prominent method involves the reaction of a suitable pyrazole derivative with an alkylating agent under controlled conditions. For instance, researchers have reported the use of microwave-assisted synthesis to enhance reaction efficiency and yield. This approach not only reduces reaction time but also minimizes the formation of byproducts, making it environmentally friendly and cost-effective.

The structural features of methyl 5-Ethyl-3-Methyl-1H-Pyrazole-4-Carboxylate make it an attractive candidate for further functionalization. The pyrazole ring is known for its ability to act as a heterocyclic platform for various substitution reactions. For example, the carboxylate group can be converted into other functional groups such as acids or amides, opening up possibilities for drug design and material synthesis. Recent studies have explored the use of this compound as a precursor for bioactive molecules targeting specific enzymes or receptors.

In terms of biological activity, methyl 5-Ethyl-3-Methyl-1H-Pyrazole-4-Carboxylate has shown promise in antifungal and antibacterial assays. Its ability to inhibit the growth of pathogenic microorganisms makes it a potential candidate for developing new antimicrobial agents. Furthermore, preliminary studies suggest that this compound may exhibit anticancer properties by interfering with key cellular pathways involved in tumor progression.

The application of methyl 5-Ethyl-3-Methyl-1H-Pyrazole-4-Carboxylate extends beyond pharmacology. In agrochemicals, it has been investigated as a component in herbicides and plant growth regulators. Its ability to modulate plant hormone signaling pathways could lead to innovative solutions for crop protection and yield enhancement.

From a materials science perspective, methyl 5-Ethyl-3-Methyl-H-Pyrazole-Carboxylate has been utilized as a building block for constructing advanced materials such as polymers and coordination compounds. Its reactivity and compatibility with various synthetic techniques make it valuable in designing materials with tailored properties for applications in electronics, catalysis, and sensing.

Recent research has also focused on understanding the environmental fate and toxicity of methyl 5-Ethyl-H-Pyrazole-Carboxylate. Studies indicate that the compound undergoes biodegradation under specific conditions, reducing its persistence in the environment. However, further investigations are needed to assess its long-term impact on ecosystems and human health.

In conclusion, methyl 5-Ethyl-H-Pyrazole-Carboxylate (CAS No:89270) is a multifaceted compound with vast potential across diverse scientific domains. Its unique chemical structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in future innovations. As research continues to uncover its full potential, this compound is poised to make significant contributions to science and technology.

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